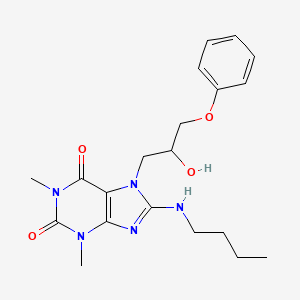
5-Amino-3-(4-fluorophenyl)isoxazole-4-carboxamide
Overview
Description
5-Amino-3-(4-fluorophenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
5-Amino-3-(4-fluorophenyl)isoxazole-4-carboxamide derivatives have been synthesized and demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) II and hCA VII. These isoforms are targets for drugs treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Herbicidal Activity
Isoxazole carboxamides, including this compound, have shown significant herbicidal activity in both greenhouse and field studies. They are effective against broadleaf and narrowleaf weeds (Hamper et al., 1995).
Research Chemical Identification
Studies have focused on the identification and characterization of research chemicals, including those with a structure similar to this compound, for their potential pharmacological activities (McLaughlin et al., 2016).
Antiviral and Anticancer Activities
Compounds similar to this compound have been synthesized and tested for their antiviral and anticancer activities. These studies are important for the development of new therapeutic agents (Guglielmi et al., 1999).
C(sp³)-H Bond Activation
The isoxazole carboxamide moiety has been used in research to direct palladium-catalyzed activation of inert C(sp³)-H bonds, facilitating the synthesis of various non-natural amino acids (Pasunooti et al., 2015).
Crystal Structure Analysis
The crystal structure of this compound derivatives has been determined, contributing to a better understanding of their potential pharmacological properties (Liu et al., 2016).
Gene Expression Modulation
Studies have explored how similar isoxazole derivatives modulate gene expression related to autoimmune and inflammatory responses, highlighting their potential as anti-inflammatory drug candidates (Płoszaj et al., 2016).
Fluorescence and Photophysical Properties
Isoxazole-4-carboxamide derivatives have been synthesized and analyzed for their photophysical properties, including blue luminescence, which has potential applications in material science (Novanna et al., 2020).
Cytotoxic Activity
Some isoxazole derivatives exhibit cytotoxic activity against various human cancer cell lines, which is crucial for the development of new anticancer agents (Hassan et al., 2015).
properties
IUPAC Name |
5-amino-3-(4-fluorophenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-3-1-5(2-4-6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNXBQJCBBPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(=O)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7830289.png)
![8-{[cyclohexyl(methyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7830306.png)
![8-[(diisobutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7830308.png)
![(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone](/img/structure/B7830312.png)

![[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]acetic acid](/img/structure/B7830325.png)

![1-(3,6,7,8,9,10-hexahydro-4H-azepino[1,2-e]purin-4-yl)piperidine-3-carboxylic acid](/img/structure/B7830328.png)
![4-[[12-(4-Cyclohexylpiperazin-4-ium-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate](/img/structure/B7830341.png)
![(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830343.png)